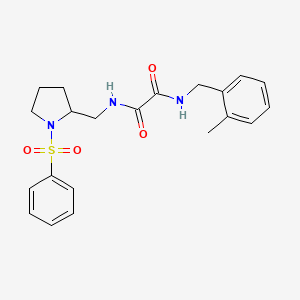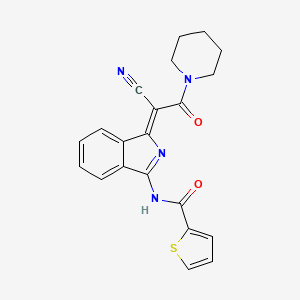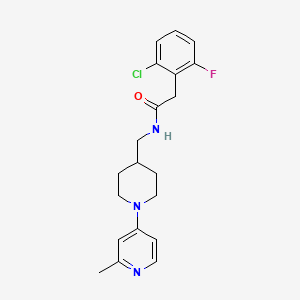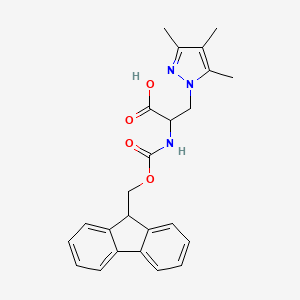![molecular formula C20H16F2N6O4 B2541756 N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 872594-47-3](/img/structure/B2541756.png)
N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16F2N6O4 and its molecular weight is 442.383. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiopharmaceutical Applications
The compound N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is related to a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which have been reported as selective ligands for the translocator protein (18 kDa). These ligands, such as DPA-714, have been designed with fluorine atoms in their structure, enabling labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This makes them valuable for radiopharmaceutical applications, particularly in neurological and oncological imaging (Dollé et al., 2008).
Potential Antiasthma Agents
Compounds related to the one , specifically 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have shown activity as mediator release inhibitors, suggesting potential as antiasthma agents. Their preparation involved various chemical reactions leading to triazolo[1,5-c]pyrimidines, which were then evaluated for pharmacological and toxicological potential (Medwid et al., 1990).
Antimicrobial Applications
Another study explored the antimicrobial activities of compounds prepared from 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one. The synthesized compounds showed promising results against various microbial strains, indicating potential use in antimicrobial therapies (Farghaly, 2008).
Insecticidal Properties
In agricultural research, compounds similar to the one have been synthesized and assessed for their insecticidal properties. One such study utilized a precursor to synthesize various heterocycles, which were then tested against the cotton leafworm, Spodoptera littoralis. The results demonstrated significant insecticidal activity, suggesting applications in pest management (Fadda et al., 2017).
Bioactive Heterocycles Synthesis
Research into the synthesis of bioactive heterocycles, including those related to N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, has shown promise for the development of new pharmaceuticals. These compounds have been synthesized and tested for various biological activities, including antitumor and antimicrobial effects, highlighting their potential in medical applications (Riyadh, 2011).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N6O4/c1-31-15-6-4-12(8-16(15)32-2)28-19-18(25-26-28)20(30)27(10-23-19)9-17(29)24-14-5-3-11(21)7-13(14)22/h3-8,10H,9H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBCYPQZQLUKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2541673.png)


![6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541677.png)

![8-chloro-2-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2541683.png)


![2-[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2541688.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541690.png)

![1-[4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2541692.png)
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2541695.png)
![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2541696.png)